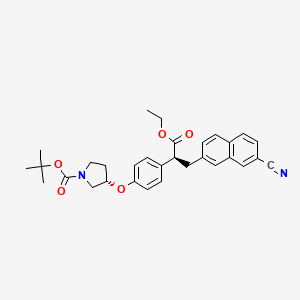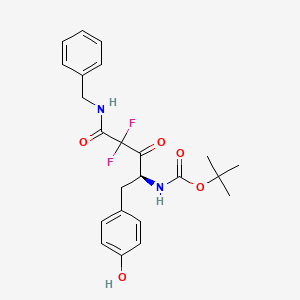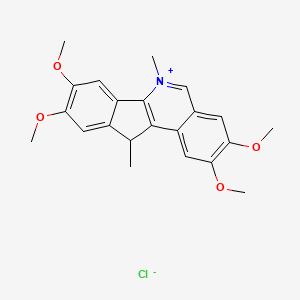
(+-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride is a complex organic compound with the molecular formula C22H24NO4Cl and a molecular weight of 401.89 g/mol . This compound is part of the indenoisoquinoline family, known for its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride typically involves multi-step organic reactions. . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, with additional considerations for scalability, cost-effectiveness, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Addition of hydrogen atoms to reduce double bonds or other functional groups.
Substitution: Replacement of methoxy groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indenoisoquinolines.
Wissenschaftliche Forschungsanwendungen
(+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential anti-tuberculosis and anti-inflammatory activities.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Wirkmechanismus
The mechanism of action of (+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of Mycobacterium tuberculosis by interfering with bacterial cell wall synthesis . Additionally, its anti-inflammatory effects could be mediated through the inhibition of superoxide anion generation and neutrophil elastase release .
Vergleich Mit ähnlichen Verbindungen
(+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride can be compared with other indenoisoquinoline derivatives, such as:
6-(4-hydroxypiperidin-1-yl)-11H-indeno(1,2-c)quinolin-11-one: Known for its dual anti-tuberculosis and anti-inflammatory activities.
2,3,8-trimethoxy-6-methyl-11H-indeno(1,2-c)isoquinolin-6-ium-9-ol chloride: Another derivative with potential biological activities.
The uniqueness of (+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride lies in its specific substitution pattern and the resulting biological activities.
Eigenschaften
CAS-Nummer |
125455-88-1 |
|---|---|
Molekularformel |
C22H24ClNO4 |
Molekulargewicht |
401.9 g/mol |
IUPAC-Name |
2,3,8,9-tetramethoxy-6,11-dimethyl-11H-indeno[1,2-c]isoquinolin-6-ium;chloride |
InChI |
InChI=1S/C22H24NO4.ClH/c1-12-14-8-18(25-4)20(27-6)10-16(14)22-21(12)15-9-19(26-5)17(24-3)7-13(15)11-23(22)2;/h7-12H,1-6H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CFYGXVNIGPVKIT-UHFFFAOYSA-M |
Kanonische SMILES |
CC1C2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=[N+]3C)OC)OC)OC)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B12786556.png)
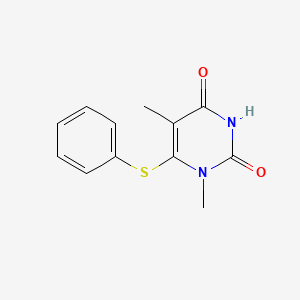
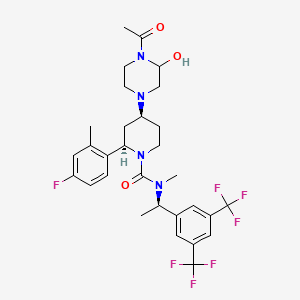
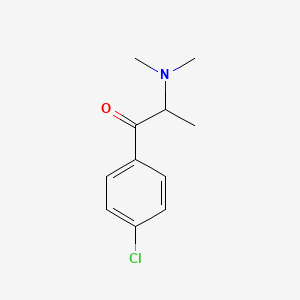

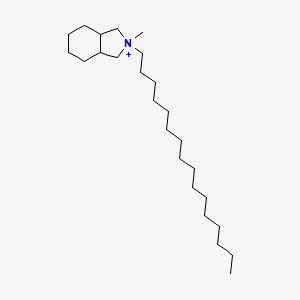
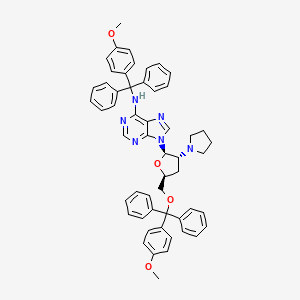

![12,14-dimethyl-5-thia-7,11,15,16-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),3,7,9,11,13-heptaene](/img/structure/B12786611.png)
